O-(2-Benzoyl-4-nitrophenyl) (4-ethoxyphenyl)carbamothioate
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Overview
Description
Carbamothioic acid, (4-ethoxyphenyl)-, O-(2-benzoyl-4-nitrophenyl) ester is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamothioic acid, (4-ethoxyphenyl)-, O-(2-benzoyl-4-nitrophenyl) ester typically involves the reaction of 4-ethoxyphenyl isothiocyanate with 2-benzoyl-4-nitrophenol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Carbamothioic acid, (4-ethoxyphenyl)-, O-(2-benzoyl-4-nitrophenyl) ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Corresponding amides or esters.
Scientific Research Applications
Carbamothioic acid, (4-ethoxyphenyl)-, O-(2-benzoyl-4-nitrophenyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamothioic acid, (4-ethoxyphenyl)-, O-(2-benzoyl-4-nitrophenyl) ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- Carbamothioic acid, (4-methoxyphenyl)-, O-(2-benzoyl-4-nitrophenyl) ester
- Carbamothioic acid, (4-ethoxyphenyl)-, O-(2-benzoyl-4-chlorophenyl) ester
Uniqueness
Carbamothioic acid, (4-ethoxyphenyl)-, O-(2-benzoyl-4-nitrophenyl) ester is unique due to the presence of both the ethoxy and nitro groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
111093-27-7 |
---|---|
Molecular Formula |
C22H18N2O5S |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
[2-(2-benzoyl-4-nitrophenyl)-4-ethoxyphenyl]carbamothioic S-acid |
InChI |
InChI=1S/C22H18N2O5S/c1-2-29-16-9-11-20(23-22(26)30)18(13-16)17-10-8-15(24(27)28)12-19(17)21(25)14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H2,23,26,30) |
InChI Key |
OABZBKNMYFHBNZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)NC(=O)S)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)S)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Key on ui other cas no. |
111093-27-7 |
Synonyms |
[[2-(2-benzoyl-4-nitro-phenyl)-4-ethoxy-phenyl]amino]methanethioic aci d |
Origin of Product |
United States |
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